molecular formula C22H20F2N2O3S B10980458 3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

Cat. No.: B10980458
M. Wt: 430.5 g/mol
InChI Key: PFHMLDJVMBDGLI-UHFFFAOYSA-N
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Description

phenylpyrazoles . Specifically, it consists of a pyrazole ring bound to a phenyl group . The indole scaffold, which contains the benzopyrrole nucleus, plays a crucial role in various synthetic drug molecules and biological applications . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Chemical Reactions Analysis

Types of Reactions:: The compound likely undergoes various reactions, including:

  • Electrophilic substitution due to the presence of excessive π-electrons in the indole nucleus.
  • Benzylic reactions, where the benzylic position can be functionalized.
Common Reagents and Conditions::

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine), Lewis acids (e.g., AlCl₃), and nitric acid (HNO₃) can be used.

    Benzylic Oxidation: N-bromosuccinimide (NBS) can selectively oxidize the benzylic position.

    Benzylic Halogenation: NBS can also be used for benzylic bromination.

Major Products:: The specific products formed depend on the reaction conditions and substituents present. Further experimental data would be needed to determine precise outcomes.

Mechanism of Action

Unfortunately, the exact mechanism by which this compound exerts its effects remains undisclosed. Further studies are necessary to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

As of now, no direct comparisons with similar compounds are available. exploring related indole derivatives may provide insights into its uniqueness.

Remember that scientific advancements continually uncover new information, so staying up-to-date is essential

Properties

Molecular Formula

C22H20F2N2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

3-fluoro-N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide

InChI

InChI=1S/C22H20F2N2O3S/c1-4-12-26-15(3)14(2)20(30(28,29)19-10-8-17(23)9-11-19)21(26)25-22(27)16-6-5-7-18(24)13-16/h4-11,13H,1,12H2,2-3H3,(H,25,27)

InChI Key

PFHMLDJVMBDGLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)F)CC=C)C

Origin of Product

United States

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